Regioisomeric Identity Determines Antifungal Potency and Mechanism: Comparative MIC Data
In a structure-activity relationship analysis, the antifungal activity of the 5,7-dibromo-8-hydroxyquinoline analog (bromoquinol) was compared against a panel of related quinoline derivatives against A. fumigatus [1]. The specific halogenation pattern is critical: replacement of the 5- and 7-bromo substituents with chloro or iodo groups did not improve activity (MIC remained 1 μM for bromoquinol, 5,7-dichloro-8-hydroxyquinoline, and clioquinol), whereas complete removal of halogenation (8-hydroxyquinoline) drastically reduced activity (MIC = 32 μM) [2]. This demonstrates that the presence and nature of the halogen substituents are essential for high potency.
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | Bromoquinol (5,7-dibromo-8-hydroxyquinoline) MIC = 1 μM |
| Comparator Or Baseline | 5,7-Dichloro-8-hydroxyquinoline MIC = 1 μM; 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) MIC = 1 μM; 8-Hydroxyquinoline MIC = 32 μM |
| Quantified Difference | 32-fold lower activity for unsubstituted analog; no improvement with chloro/iodo substitution |
| Conditions | A. fumigatus Af293 grown for 48 h on RPMI-MOPS; MIC determination |
Why This Matters
This data underscores that while other halogenated analogs may achieve similar potency, the specific bromo substitution pattern is a proven, effective configuration, and procurement of the correct regioisomer is non-negotiable for replicating or building upon this established activity.
- [1] Ben Yaakov D, Shadkchan Y, Albert N, Kontoyiannis DP, Osherov N. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. J Antimicrob Chemother. 2017;72(8):2263-2272. View Source
- [2] Ben Yaakov D, Shadkchan Y, Albert N, Kontoyiannis DP, Osherov N. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus. J Antimicrob Chemother. 2017;72(8):2263-2272. Table 4. View Source
